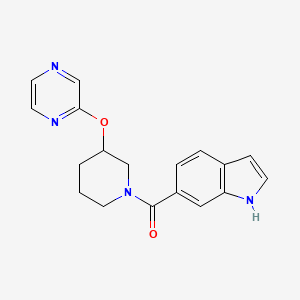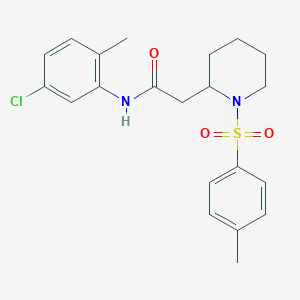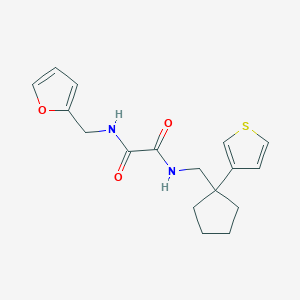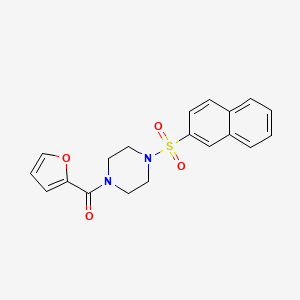![molecular formula C9H9ClN4O2S B2873155 1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine CAS No. 1707586-45-5](/img/structure/B2873155.png)
1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine” belongs to a class of organic compounds known as sulfonyl compounds. These compounds contain a functional group called a sulfonyl group that consists of a sulfur atom bonded to two oxygen atoms (double bonds) and an organic moiety .
Synthesis Analysis
While specific synthesis methods for “1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine” were not found, related sulfonyl compounds are often synthesized via condensation reactions .Molecular Structure Analysis
The molecular structure of such compounds typically includes a pyridine ring (a six-membered aromatic ring with one nitrogen atom) and a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) .Chemical Reactions Analysis
The chemical reactions involving sulfonyl compounds can be quite diverse, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
Sulfonyl compounds are generally solid at room temperature. .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been used in the synthesis of various derivatives that have shown promising antimicrobial activity . For example, it has been used in the microwave-assisted synthesis of substituted urea derivatives, which have demonstrated significant antimicrobial activity .
2. Modulating Activity in Combating Antibiotic Resistance The compound has demonstrated significant modulating activity when combined with amikacin against Pseudomonas aeruginosa. It significantly reduced the minimum inhibitory concentration (MIC) of amikacin, highlighting its potential in combating antibiotic resistance.
Synthesis of 1,2,3,4-Tetrahydroquinoline Derivatives
The compound has been used in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives . These derivatives play a vital role in developing pharmacological agents and have been considered as potential drugs .
Crystal Structure Analysis
The crystal structure of this compound has been analyzed, providing valuable information about its molecular structure . This information can be useful in various fields, including drug design and materials science .
Green Chemistry
The compound has been used in green chemistry applications, such as the microwave-assisted synthesis of various derivatives . This method is more environmentally friendly and efficient compared to traditional synthesis methods .
Pharmacological Activity
The compound and its derivatives have shown potential pharmacological activity . For example, they have been considered as potential drugs and antagonists for N-methyl-d-aspartate (NMDA) receptors at the glycine recognition site .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-chloropyridin-3-yl)sulfonyl-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2S/c1-6-5-8(11)14(13-6)17(15,16)7-3-2-4-12-9(7)10/h2-5H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRQBLCPFQAUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)S(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2873072.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-ethoxypropyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2873078.png)


![N-[(2-chlorophenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2873082.png)

![(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2873086.png)
![N-[1-[1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2873087.png)

![8-(4-ethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2873090.png)

![Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2873094.png)
![1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2873095.png)